(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone

Asymmetric Synthesis Chiral Auxiliary α-Alkylation

Researchers requiring robust stereochemical control in enolate alkylation face variability in diastereoselectivity when substituting chiral auxiliaries. (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone (CAS 119906-49-9) provides a reliable solution. - Achieves >98:2 diastereomeric ratio in α-alkylation, enabled by the sterically demanding tert-butyl group enforcing a defined conformational lock. - Z-protected scaffold ensures stability under strong basic conditions required for enolate generation, resisting cleavage. - Supplied at ≥98% purity (HPLC) and 98% enantiomeric excess (ee), ideal for synthesizing enantiopure non-proteinogenic α-amino acids and PET imaging precursors.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 119906-49-9
Cat. No. B051628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
CAS119906-49-9
Synonyms(2S)-2-(1,1-Dimethylethyl)-3-methyl-4-oxo-1-imidazolidinecarboxylic Acid phenylmethyl Ester
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1
InChIKeyTZEQABAXFGVJED-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: Defined Chiral Building Block


(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone (CAS 119906-49-9) is an enantiopure, Z-protected imidazolidinone chiral auxiliary . With a defined molecular weight of 290.36 g/mol and a melting point of 83–85 °C, it is supplied at ≥98% purity (HPLC) and 98% enantiomeric excess (ee) . Its primary function is to provide a robust, sterically demanding N-protected scaffold for the stereocontrolled alkylation of amino acid-derived enolates, a critical step in the synthesis of enantiopure, non-proteinogenic α-amino acids and complex peptides [1].

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: Substitution Risks


Generic substitution of (S)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone with other chiral auxiliaries or N-protected imidazolidinones is not chemically equivalent. The diastereoselectivity of enolate alkylation is exquisitely sensitive to both the steric bulk at the 2-position (provided by the tert-butyl group) and the N-protecting group (Cbz, or Z) [1]. The tert-butyl group dictates the facial selectivity of the enolate through a defined conformational lock [2], while the Z-group must withstand strongly basic alkylation conditions without cleavage. Substituting with a Boc-protected analog (e.g., (S)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone) or an oxazolidinone auxiliary changes both the enolate geometry and the hydrolytic stability of the auxiliary, directly altering the diastereomeric ratio (dr) of the resulting α-alkylated product. This section details the quantitative evidence differentiating this specific Z-protected scaffold from its closest analogs.

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: Performance Data vs. Alternatives


Diastereoselectivity in α-Alkylation vs. Proline Auxiliaries

The Seebach imidazolidinone auxiliary provides significantly higher diastereoselectivity in the α-alkylation of amino acid enolates compared to simpler proline-derived auxiliaries [1]. While no direct, modern comparative data exists for this specific compound against all modern catalysts, the foundational principle—the 'Self-Regeneration of Stereocenters' (SRS) strategy—was developed using this scaffold precisely because it achieved diastereomeric ratios (dr) that were unattainable with previous methods. In alkylation of alanine-derived enolates with benzyl bromide, the (S)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone-derived enolate yields a diastereoselectivity of >98:2 dr [1].

Asymmetric Synthesis Chiral Auxiliary α-Alkylation

Conformational Lock via tert-Butyl Group

The 2-tert-butyl substituent on the imidazolidinone ring is essential for enforcing a single reactive conformation [1]. This is a direct consequence of the 'Self-Regeneration of Stereocenters' (SRS) principle, which relies on the tert-butyl group to lock the stereocenter and prevent racemization during enolate formation and alkylation [2]. Analogues with less bulky substituents (e.g., methyl, isopropyl) or those lacking this group exhibit significantly lower conformational rigidity, leading to diminished diastereoselectivity.

Conformational Analysis Chiral Auxiliary Stereocontrol

Z vs. Boc Stability Under Basic Conditions

The choice of the benzyloxycarbonyl (Cbz or Z) protecting group is critical for the application of this auxiliary in strongly basic alkylation conditions [1]. The Z-group is significantly more stable to the nucleophilic bases (e.g., LDA, LiHMDS) required for enolate formation compared to the tert-butyloxycarbonyl (Boc) group [2]. While a direct quantitative stability comparison for this specific compound is not provided in the literature, the relative stability of Cbz vs. Boc under basic conditions is a well-established principle in peptide chemistry [2].

Protecting Group Strategy Peptide Synthesis Base Stability

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: Key Applications


α,α-Disubstituted Amino Acid Synthesis

This compound is the reagent of choice for the stereoselective synthesis of α,α-disubstituted α-amino acids, a class of non-proteinogenic amino acids that are crucial for constraining peptide conformation and enhancing metabolic stability in drug candidates. The high diastereoselectivity (>98:2 dr) achieved in its alkylation enables the efficient preparation of these challenging building blocks [1]. The robust Cbz protection ensures compatibility with the strongly basic conditions required for enolate generation, allowing for the introduction of a wide range of electrophiles.

Radiosynthesis of 6-[18F]Fluoro-L-DOPA

A validated, high-impact application is the use of the Boc-protected analog, (S)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone, in the asymmetric synthesis of the PET imaging agent 6-[18F]fluoro-L-DOPA [1]. This demonstrates the scaffold's proven utility in complex, multi-step radiochemical syntheses where stereochemical integrity is paramount. The Z-protected version (CAS 119906-49-9) provides a critical intermediate for those seeking an alternative protecting group strategy.

Base-Stable, Acid-Labile Chiral Auxiliary for Peptide Synthesis

This auxiliary is specifically suited for peptide synthesis workflows where a chiral auxiliary must withstand strong bases (e.g., for alkylation or aldol reactions) but can be cleaved under orthogonal conditions. The Z-group is stable to bases but can be removed by hydrogenolysis or strong acid, while the imidazolidinone ring itself requires acidic hydrolysis (e.g., 1N HCl) for cleavage from the amino acid [1]. This orthogonal stability profile is essential for complex synthetic sequences where protecting group manipulation is a critical design element.

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